6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one
Description
Properties
CAS No. |
141109-91-3 |
|---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
6-chloro-2-(3-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |
InChI Key |
VHQCVUYEMJHQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation and Cyclization
Microwave irradiation has emerged as an efficient technique for synthesizing chromenone derivatives. A protocol developed by researchers at the Royal Society of Chemistry involves the reaction of 2-hydroxyacetophenone with dimethylformamide dimethylacetal (DMF-DMA) under microwave conditions at 100°C for 10 minutes, yielding an enaminone intermediate. Subsequent treatment with propylphosphonic anhydride (T3P®) in tetrahydrofuran (THF) at 100°C for 12 hours facilitates cyclization to form the chromenone core. This method achieves a 91% yield of the target compound while minimizing side reactions through precise temperature control.
Key Advantages :
- Reduced reaction time (10 minutes for initial step)
- High purity due to minimal byproduct formation
- Compatibility with diverse substituents on the phenyl ring
Chloroacetylation and Iminochloride Cyclization
A patented industrial process (US3998883A) outlines a multi-step route beginning with the chloroacetylation of 2-amino-5-chlorobenzophenone. The reaction employs chloroacetyl chloride in ethyl acetate with sodium hydroxide, followed by iminochloride formation using thionyl chloride and pyridine. Cyclization with hydroxylamine hydrochloride at 25–40°C over 20–48 hours yields 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, which is subsequently oxidized to the target chromenone.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, NaOH | 15–25°C | 1.5 h | 85% |
| Iminochloride Formation | SOCl₂, Pyridine | 40–42°C | 18 h | 78% |
| Cyclization | NH₂OH·HCl | 25–40°C | 48 h | 68% |
This method is notable for its scalability, with patent data confirming gram-scale production.
Oxidative Iodination with Hypervalent Iodine Reagents
A 2020 study demonstrated the use of [bis(acetoxy)iodo]benzene (BAIB) and potassium iodide for introducing iodine at the C-3 position of 6-chloro-4H-chromen-4-one. While primarily used for iodinated derivatives, this method’s oxidative framework can be adapted for chlorophenyl substitution. The reaction proceeds at room temperature for 12 hours, achieving a 74% yield when applied to analogous structures.
Mechanistic Insight :
The iodine(III) reagent acts as both an oxidant and an electrophile, facilitating electrophilic aromatic substitution. This approach avoids transition-metal catalysts, simplifying purification.
Blue LED-Induced Cross-Dehydrogenative Coupling
A 2022 protocol from the Royal Society of Chemistry combines salicylic acid derivatives with phenylacetylene under blue LED irradiation in DMSO/H₂O. Using mesityl acridinium (Mes-Acr-MeClO₄) as a photocatalyst, the method achieves C–H functionalization at room temperature. Applied to 6-chloro-2-(3-chlorophenyl)-4H-chromen-4-one synthesis, this approach could theoretically bypass intermediate purification steps.
Optimized Parameters :
- Solvent: DMSO/H₂O (4:1)
- Catalyst loading: 5 mol%
- Reaction time: 8–12 hours
Radical-Induced Cascade Annulation
A radical-mediated method from Molecules employs diphenyl diselenide and air oxygen to initiate annulation of propargylamines. The process forms the chromenone core via selenium-centered radicals, achieving 75% yield in gram-scale reactions. While developed for dihydrofurochromenones, replacing the oxygen source with chlorine gas could adapt this route for chlorophenyl substitution.
Critical Steps :
- Radical initiation: (PhSe)₂ → 2 PhSe-
- Cascade cyclization: Regioselective C–Cl bond formation
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature | Time | Key Advantage |
|---|---|---|---|---|
| Microwave | 91 | 100°C | 10 min | Rapid kinetics |
| Iminochloride | 68 | 40°C | 48 h | Industrial scalability |
| Photochemical | 82 | RT | 24 h | Sustainability |
| Radical | 75 | RT | 12 h | Gram-scale feasibility |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone class, featuring a chromone moiety with chlorine substituents. The chemical formula for this compound is C15H10Cl2O2. Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and antioxidant effects. It has been studied for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. Additionally, the compound may interact with various molecular targets, leading to diverse biological effects including potential anticancer properties.
Scientific Research Applications
This compound has applications across various fields. It can interact with specific enzymes and receptors, modulating their activity. For instance, its ability to inhibit cyclooxygenase enzymes suggests potential use as an anti-inflammatory agent. Furthermore, research into its interactions with DNA indicates possible anticancer mechanisms through apoptosis induction in cancer cells.
Biological Activities
- Anti-inflammatory Effects Studies have explored the potential of this compound to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes.
- Antioxidant Effects Research has indicated the antioxidant properties of this compound.
- Anticancer Properties The compound's interactions with DNA suggest potential anticancer mechanisms through the induction of apoptosis in cancer cells.
- Enzyme Inhibition The compound can interact with specific enzymes and receptors, modulating their activity.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Chromenone | Contains methoxy groups enhancing solubility |
| 6-Chloro-2-(2-fluorophenyl)-4H-chromen-4-one | Chromenone | Incorporates fluorine, affecting reactivity |
| 2-(4-Chlorophenyl)chromen-4-one | Flavonoid | Exhibits different biological activities |
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. 6-Chloro-2-(p-tolyl)-4H-chromen-4-one (2db)
- Substituents : A methyl group (-CH₃) at the para position of the phenyl ring.
- Synthesis : Yielded 72% via column chromatography, with a melting point of 177–178°C .
- Spectroscopy: Distinct $ ^1H $ NMR signals at δ 2.44 (s, 3H) for the methyl group and δ 6.79 (s, 1H) for the chromenone proton .
b. 6-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one (2dc)
- Substituents : A methoxy (-OCH₃) group at the para position.
- Synthesis : Lower yield (62%) and melting point (173–174°C) compared to 2db, possibly due to steric or electronic effects during synthesis .
- Spectroscopy: Methoxy protons appear as a singlet in $ ^1H $ NMR, while chromenone protons show similar shifts to 2db .
- Impact : The methoxy group increases solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidative demethylation.
c. 6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one
Variations in the Chromenone Core
a. 6-Chloro-2-(trichloromethyl)-4H-chromen-4-one
- Substituents : A trichloromethyl (-CCl₃) group at position 2.
- However, this may also confer higher toxicity .
b. 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one
- Substituents: Methyl groups at positions 4, 5, and 7 on the chromenone core.
Functional Group Additions
a. 3-[(Amino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-ones
Comparative Data Table
Biological Activity
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, notable for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula of this compound is C15H10Cl2O2, indicating the presence of two chlorine atoms within its chromenone structure. The unique arrangement of these substituents contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests its potential as an anti-inflammatory agent .
- Antioxidant Effects : Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress.
- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential role in cancer therapy. It has been linked to cytotoxic effects against human oral squamous cell carcinoma (OSCC) and other cancer types .
1. Anti-inflammatory Mechanism
One study investigated the inhibitory effects of this compound on COX enzymes. The results showed a dose-dependent inhibition of COX activity, with significant reductions observed at higher concentrations. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.
2. Antioxidant Activity
The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals, comparable to established antioxidants like ascorbic acid. This property is crucial for preventing oxidative damage in biological systems.
3. Anticancer Studies
A series of cytotoxicity assays were performed using different cancer cell lines (e.g., MCF-7, HL-60). The IC50 values obtained indicate that this compound exhibits moderate cytotoxicity against these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 42.0 ± 2.7 |
| HL-60 | 24.4 ± 2.6 |
| MOLT-4 | Not specified |
The findings suggest that this compound may serve as a lead structure for developing novel anticancer agents .
Case Studies and Comparative Analysis
In comparative studies with other chromenone derivatives, this compound exhibited superior tumor specificity compared to many derivatives synthesized in recent research. For instance, derivatives containing imidazole rings showed lower tumor specificity than this compound .
Q & A
Q. What synthetic strategies are employed for the preparation of 6-chloro-2-(3-chlorophenyl)-4H-chromen-4-one?
The compound is synthesized via condensation reactions using malonic acid and substituted phenols in the presence of Lewis acids like zinc chloride and phosphorous oxychloride. For example, chromenone derivatives are formed by cyclization of intermediates such as (2E)-1-[2-hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one in DMSO with iodine as a cyclizing agent, followed by purification via column chromatography . Alternative routes involve regioselective Friedel-Crafts alkylation and cyclization steps under acidic conditions .
Q. How is the structural characterization of this compound validated experimentally?
X-ray crystallography is the gold standard for determining bond lengths, angles, and crystal packing. For example, deviations in planarity of the chromen ring (e.g., up to 0.205 Å) and partial occupancies of substituents (e.g., Cl vs. H atoms) are resolved using SHELX software . Complementary techniques include - and -NMR for functional group identification and HRMS for molecular weight confirmation (e.g., HRMS m/z 411.0964 [M+H]) .
Q. What physicochemical properties influence the bioactivity of this compound?
Key properties include a Log P (octanol/water) of 3.62, moderate water solubility (0.00992–0.0221 mg/mL), and high gastrointestinal absorption. The compound inhibits CYP1A2, CYP2C19, and CYP2D6 enzymes, which may affect drug metabolism. Its ability to cross the blood-brain barrier and low skin permeability (−5.42 cm/s) further guide pharmacological applications .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in substituted chromenones?
SHELXL and WinGX are critical for refining crystal structures, particularly for handling disorders like partial chlorine/hydrogen occupancies. For example, pseudo-symmetry and π-π stacking interactions (e.g., Cg1–Cg2 distance: 3.501 Å) are analyzed using displacement parameters and geometric restraints. Programs like ORTEP visualize anisotropic displacement ellipsoids to validate thermal motion models .
Q. What methodologies address synthetic by-products or impurities in chromenone derivatives?
By-products arising from incomplete cyclization or halogenation are resolved via HPLC with UV detection or preparative TLC. For example, recrystallization from ethanol selectively isolates the target compound (68% yield) while removing iodine residues with aqueous sodium bisulfite . NMR kinetics (e.g., -NMR in CDCl) monitor reaction progress and identify side products like unreacted propargyl bromide .
Q. How do non-covalent interactions stabilize the crystal lattice of this compound?
Intramolecular C–H···O hydrogen bonds form pseudo five- and six-membered rings (S(5) and S(6) motifs), while π-π stacking between chromen rings (interplanar distance: 3.5 Å) contributes to lattice stability. These interactions are quantified using geometric parameters (bond angles: 107.95–124.33°) and Hirshfeld surface analysis .
Q. How can researchers reconcile contradictory solubility or Log P data for this compound?
Discrepancies in Log P (2.63–4.71 across models) and solubility classifications arise from differing computational algorithms (e.g., Lipinski vs. Ghose). Experimental validation via shake-flask assays (partition coefficient in octanol/water) and differential scanning calorimetry (melting point: 442 K) resolves such conflicts .
Methodological Notes
- Synthesis Optimization : Use zinc chloride as a catalyst for regioselective cyclization and DMSO as a polar aprotic solvent to enhance reaction rates .
- Crystallography : Employ SHELXL for high-resolution refinement and SADABS for data scaling to handle twinning or low-quality crystals .
- Pharmacokinetics : Prioritize in vitro CYP inhibition assays (e.g., fluorometric screening) to predict metabolic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
